3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride is a heterocyclic compound that combines a pyrazole ring with a thiomorpholine structure. This compound is notable for its potential applications in medicinal chemistry and biological research, particularly as a building block for synthesizing more complex bioactive molecules.
The compound can be synthesized through various chemical reactions involving pyrazole and thiomorpholine derivatives. It has been studied for its biological activity and potential therapeutic applications, particularly in the development of enzyme inhibitors and receptor modulators.
3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride is classified as a heterocyclic compound due to its unique ring structures. It falls under the category of thiomorpholines, which are known for their diverse biological activities.
The synthesis of 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride typically involves the cyclization of precursors under controlled conditions. A common synthetic route includes the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with thiomorpholine in the presence of a suitable catalyst.
The molecular structure of 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride features:
The molecular formula is , with a molecular weight of approximately 239.17 g/mol. The compound's structural characteristics contribute to its unique chemical properties and biological activities.
3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride can undergo various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites or modulate receptor signaling pathways. Its effectiveness depends on structural modifications and the specific biological context.
3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride is typically a solid at room temperature, with solubility in polar solvents due to its ionic nature from the dihydrochloride salt form.
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents. Its reactivity profile makes it suitable for further derivatization in synthetic chemistry.
3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride has several scientific uses:
This compound's unique structure and reactivity make it a valuable asset in various fields of scientific research, paving the way for new discoveries in drug development and materials science.
The molecular hybridization strategy combining pyrazole and thiomorpholine motifs represents a cornerstone in modern drug discovery. The compound 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride exemplifies this approach, where the pyrazole moiety contributes nitrogen-rich aromatic character and the thiomorpholine ring provides conformational flexibility with a sulfur-containing heterocycle. This hybrid architecture enables targeted interactions with diverse biological macromolecules, particularly protein kinases and G-protein-coupled receptors [4]. The ethyl substituent at the pyrazole N1 position (as confirmed in the base structure SMILES: CCn1c=C(C=N1)C2CSCCN2
) enhances metabolic stability by sterically hindering oxidative dealkylation, a common limitation in first-generation pyrazole derivatives [1].
Recent structure-activity relationship (SAR) studies highlight the critical influence of the thiomorpholine oxidation state on target selectivity. The dihydrochloride salt form of the 1,1-dione derivative (CAS#: 1823755-18-5, Molecular Formula: C₉H₁₇Cl₂N₃O₂S) exhibits distinct electronic properties compared to the parent thiomorpholine, with the sulfone group enhancing hydrogen-bond acceptor capacity [2]. This modification significantly impacts binding affinity to enzymes containing serine/threonine catalytic pockets, as demonstrated in kinase inhibition assays. The 1-oxide intermediate (CAS#: 1798756-78-1, C₉H₁₆ClN₃OS) occupies a strategic position in this SAR continuum, offering intermediate dipole moments suitable for CNS-targeting therapeutics [4].
Table 1: Structural Derivatives and Key Properties
Compound Name | CAS/ID | Molecular Formula | Oxidation State | Design Rationale |
---|---|---|---|---|
3-(1-Ethyl-1H-pyrazol-4-yl)thiomorpholine | CID 86775445 | C₉H₁₅N₃S | Thioether | Base scaffold for SAR exploration |
3-(1-Ethyl-1H-pyrazol-4-yl)thiomorpholine 1,1-dione dihydrochloride | 1823755-18-5 | C₉H₁₇Cl₂N₃O₂S | Sulfone | Enhanced polarity & metabolic stability |
3-(1-Ethyl-1H-pyrazol-4-yl)thiomorpholine 1-oxide hydrochloride | 1798756-78-1 | C₉H₁₆ClN₃OS | Sulfoxide | Balanced blood-brain barrier penetration |
N⁴-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-4-sulfonamide | Y206-5696 | C₁₆H₁₉N₅O₃S | Sulfonamide | Isosteric replacement strategy |
Hybrid systems also demonstrate superior pharmacokinetic properties compared to isolated heterocycles. The thiomorpholine sulfur engages in hydrophobic pocket interactions while maintaining water solubility through salt formation, as evidenced by the dihydrochloride derivative's molecular weight of 302.22 g/mol [2]. Pyrazole-thiomorpholine hybrids consistently exhibit favorable computed parameters: hydrogen bond acceptors (5–7), moderate logP values (1.15–3.15), and polar surface areas (67–76 Ų) that align with Lipinski's criteria for drug-likeness [8]. These features collectively address the permeability-solubility balance challenges prevalent in heterocyclic drug development.
Table 2: Computed Pharmacokinetic Parameters of Representative Analogues
Screening Compound | Hydrogen Bond Acceptors | logP | logD | Polar Surface Area (Ų) | Water Solubility (LogSw) |
---|---|---|---|---|---|
Y206-5696 | 7 | -0.051 | -2.962 | 75.771 | -2.09 |
Y503-3425 | 5 | 3.150 | 1.148 | 67.478 | -3.17 |
Base thiomorpholine (CID 86775445) | 4* | 1.2* | - | 43.7* | -2.5* |
*Predicted values based on structural analogues from search data
Thiomorpholine pharmacophores have undergone three distinct evolutionary phases since their initial exploration in the mid-20th century. The first generation (1950s–1980s) featured unsubstituted thiomorpholine rings as conformational constraints in neuroleptic agents, exploiting the ring's ability to mimic piperazine bioisosteres with improved metabolic stability. The sulfur atom served primarily as a geometric placeholder rather than a functional element, with limited exploration of oxidation state variations [9].
The second-generation refinements (1990s–2010s) emerged following X-ray crystallographic evidence that sulfoxide and sulfone derivatives exhibited enhanced target affinity. This period saw strategic oxidation of the sulfur atom to modulate electronic properties, as exemplified by the development of 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine 1-oxide hydrochloride (CAS#: 1798756-78-1). This compound represented a pivotal advancement by demonstrating how sulfoxides could fine-tune dipole moments (μ = 4.2–4.5 D) without compromising cell permeability [4]. Concurrently, the introduction of pyrazole appendages addressed historical limitations in aqueous solubility, with ethyl substitution at N1 specifically engineered to reduce CYP450 inhibition risks observed with bulkier alkyl groups [1] .
The current generation (post-2020) leverages structure-based drug design and high-throughput characterization. The precise assignment of the dihydrochloride salt of 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine-1,1-dione (CAS#: 1823755-18-5) exemplifies contemporary approaches to polymorph control and salt selection for optimized dissolution profiles [2]. Modern synthetic routes achieve the core structure in fewer than five steps with overall yields exceeding 65%, a significant improvement from earlier 15–20% yields. Advanced characterization techniques—including predicted collision cross-section data for protonated adducts (m/z 198.10594, CCS 143.2 Ų)—now enable rapid pharmacokinetic screening of derivatives [1].
Table 3: Chronological Development of Key Thiomorpholine Derivatives
Era | Representative Structure | Key Innovation | Limitations Addressed |
---|---|---|---|
1960–1985 | Thiomorpholine (unsubstituted) | Piperazine bioisosterism | Metabolic instability |
1986–2005 | Thiomorpholine 1-oxide | Dipole modulation for CNS penetration | Low target selectivity |
2006–2019 | 4-Arylthiomorpholine sulfones | Enhanced kinase affinity | Poor aqueous solubility |
2020–present | 3-(1-Ethyl-1H-pyrazol-4-yl)thiomorpholine-1,1-dione dihydrochloride | Salt formation for optimized crystallinity & PK/PD | Variable oral bioavailability |
This evolution reflects three paradigm shifts: (1) from passive sulfur incorporation to strategic oxidation state control; (2) from isolated heterocycles to purpose-built hybrids; and (3) from empirical screening to computationally guided design. The latest dihydrochloride derivatives represent convergence points where synthetic accessibility (confirmed by commercial availability of intermediates like 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-amine hydrochloride [3]) meets tailored bioactivity. Contemporary research focuses on stereoselective synthesis at the thiomorpholine C3 position—a chiral center in 1-oxide derivatives that enables enantioselective target engagement, as demonstrated in recent screening compounds containing chiral thiomorpholine subunits [8].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0